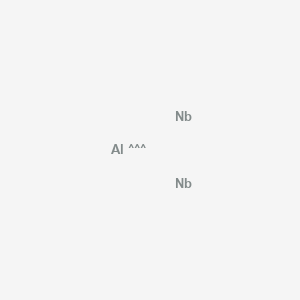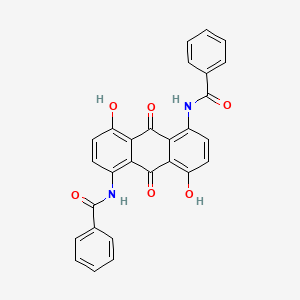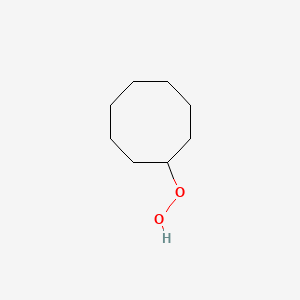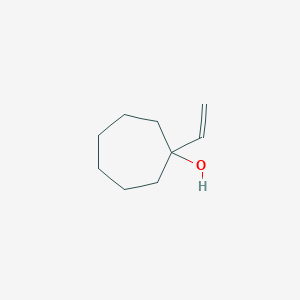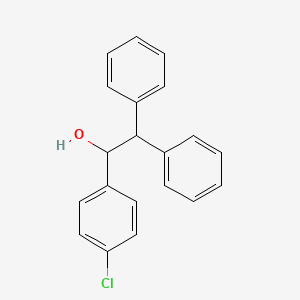![molecular formula C8H10O B14731713 Tricyclo[3.1.1.1(3,7)]octan-2-one CAS No. 6239-87-8](/img/structure/B14731713.png)
Tricyclo[3.1.1.1(3,7)]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[3.1.1.1(3,7)]octan-2-one is a unique organic compound characterized by its tricyclic structure. It has a molecular formula of C₈H₁₀O and a molecular weight of 122.164 g/mol . The compound is known for its high density (1.215 g/cm³) and boiling point (215.8°C at 760 mmHg) . Its structure consists of three interconnected cyclohexane rings, making it a rigid and stable molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.1(3,7)]octan-2-one typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and yields a highly functionalized tricyclic system. The reaction conditions often include the use of samarium diiodide as a reducing agent and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
Tricyclo[3.1.1.1(3,7)]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and halogenated compounds .
科学的研究の応用
Tricyclo[3.1.1.1(3,7)]octan-2-one has several scientific research applications:
作用機序
The mechanism of action of Tricyclo[3.1.1.1(3,7)]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
Tricyclo[3.2.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the arrangement of the rings.
Bicyclo[3.2.1]octane: Another related compound with a bicyclic structure, often used in similar research applications.
Uniqueness
Tricyclo[3.1.1.1(3,7)]octan-2-one is unique due to its specific tricyclic arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
6239-87-8 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
tricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-1-4-2-7(8)6(4)3-5/h4-7H,1-3H2 |
InChIキー |
DXNCBOWFKZEMSZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C2CC1C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


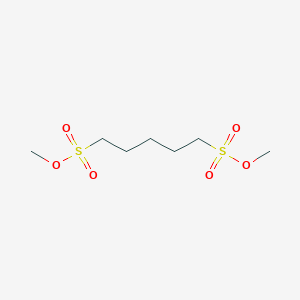
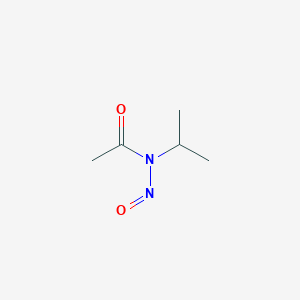
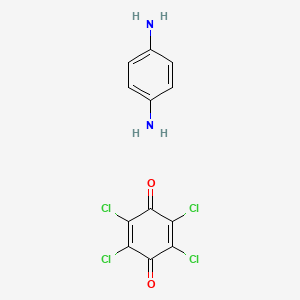
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
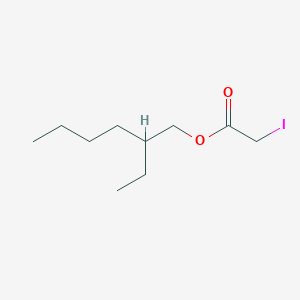
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
